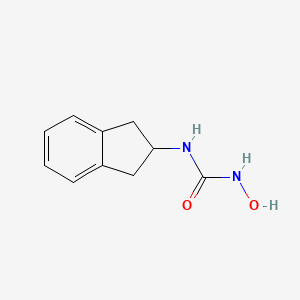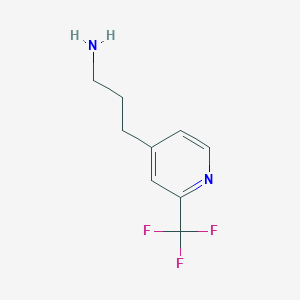![molecular formula C13H21IN4 B12631873 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole CAS No. 919097-79-3](/img/structure/B12631873.png)
1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is a chemical compound that features a unique structure combining a bicyclohexane moiety with a tetrazole ring The presence of an iodine atom at the 5-position of the tetrazole ring adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole typically involves the following steps:
Formation of the Bicyclohexane Moiety: The bicyclohexane structure can be synthesized through a [2+2] cycloaddition reaction of cyclohexene derivatives.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile precursor.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This may include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidized forms of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving tetrazole derivatives.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The iodine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-Bicyclohexyl: A structurally related compound with two cyclohexane rings but lacking the tetrazole ring and iodine atom.
1,1’-Bi(cyclohexane)-4,4’-diol: A similar compound with hydroxyl groups instead of the tetrazole ring.
1,1’-Bi(cyclohexane)-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness: 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is unique due to the combination of the bicyclohexane moiety with the tetrazole ring and the presence of an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919097-79-3 |
|---|---|
Molecular Formula |
C13H21IN4 |
Molecular Weight |
360.24 g/mol |
IUPAC Name |
1-(4-cyclohexylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C13H21IN4/c14-13-15-16-17-18(13)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2 |
InChI Key |
JNRLLWPTVNDISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N3C(=NN=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)

![4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine](/img/structure/B12631802.png)

![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)

![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
